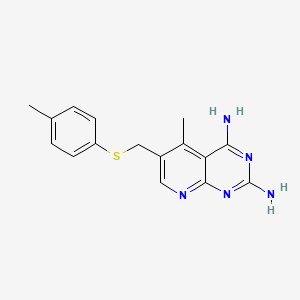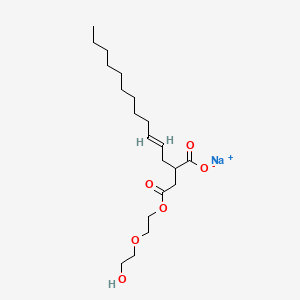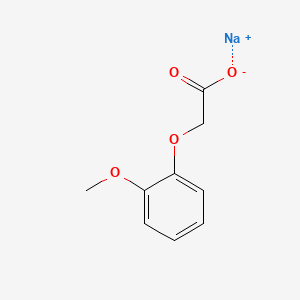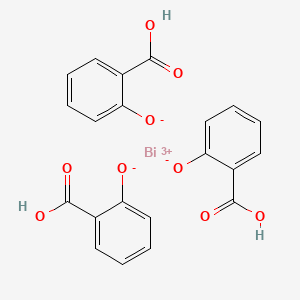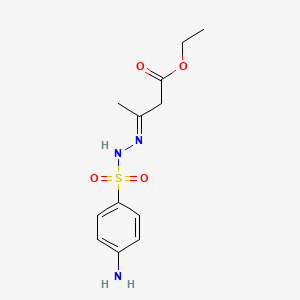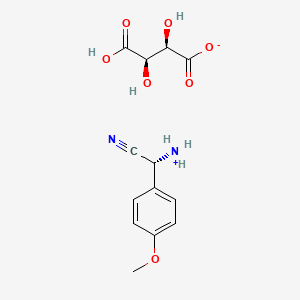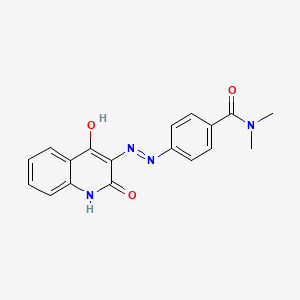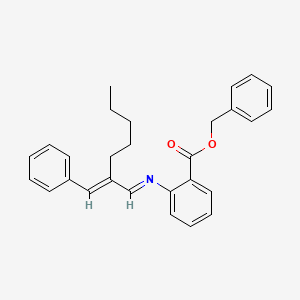
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate is an organic compound with the molecular formula C28H29NO2 and a molecular weight of 411.53536 g/mol . This compound is known for its complex structure, which includes a benzyl group, a phenylmethylene group, and a heptylidene group, all connected through an amino benzoate linkage .
Preparation Methods
The synthesis of Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate can be achieved through various synthetic routes. One common method involves the condensation reaction between benzylamine and 2-(phenylmethylene)heptanal in the presence of a suitable catalyst . The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion of the reactants. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzoates and amines .
Scientific Research Applications
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a ligand in receptor binding studies . In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate can be compared to similar compounds such as Methyl 2-[(2-benzylideneheptylidene)amino]benzoate . While both compounds share a similar core structure, this compound is unique due to its specific substituents and the resulting chemical properties . Other similar compounds include various benzylidene and heptylidene derivatives, each with their own unique set of properties and applications .
Properties
CAS No. |
83803-49-0 |
|---|---|
Molecular Formula |
C28H29NO2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
benzyl 2-[[(2E)-2-benzylideneheptylidene]amino]benzoate |
InChI |
InChI=1S/C28H29NO2/c1-2-3-6-17-25(20-23-13-7-4-8-14-23)21-29-27-19-12-11-18-26(27)28(30)31-22-24-15-9-5-10-16-24/h4-5,7-16,18-21H,2-3,6,17,22H2,1H3/b25-20+,29-21? |
InChI Key |
UOPPNCPBLNRIMU-UVMMFVEBSA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


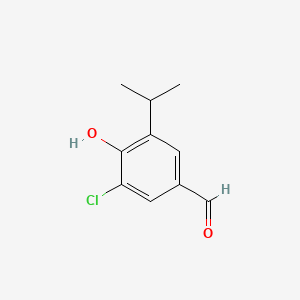

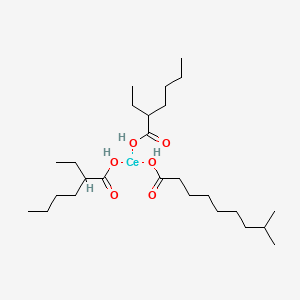
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
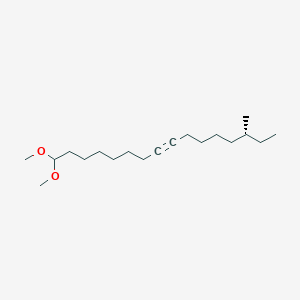
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
